Scopolin

Beschreibung

This compound has been reported in Erycibe obtusifolia, Mandragora autumnalis, and other organisms with data available.

isolated from Erycibe schmidtii

Eigenschaften

IUPAC Name |

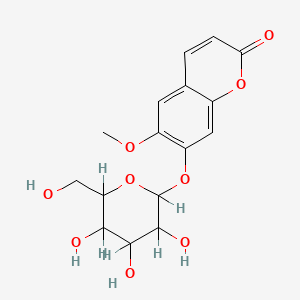

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTCGCCQZOUMJJ-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967621 | |

| Record name | Scopolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-44-2 | |

| Record name | Scopolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOPOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Distribution and Natural Sources of Scopolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolin, a coumarin glucoside, and its aglycone, scopoletin, are secondary metabolites widely distributed throughout the plant kingdom. These compounds play a crucial role in plant defense mechanisms against pathogens and in responses to various abiotic stresses. Their diverse pharmacological activities have garnered significant interest in the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and quantitative analysis of this compound in plants. It includes detailed experimental protocols for extraction and quantification, and visual diagrams of the biosynthetic and signaling pathways to facilitate a deeper understanding of this important phytoalexin.

Introduction

This compound (7-hydroxy-6-methoxycoumarin 7-O-β-D-glucopyranoside) is the glycosylated form of scopoletin.[1] These coumarins are derived from the phenylpropanoid pathway and are recognized as phytoalexins, which are antimicrobial compounds synthesized de novo by plants in response to stress.[2] The accumulation of this compound and scopoletin is a key defense strategy against a wide range of pathogens and is also induced by abiotic stressors such as osmotic and low-temperature stress.[3] The biological activities of these compounds are extensive, including antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for pharmaceutical research and development.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.[4] The pathway commences with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a central intermediate. From this point, the dedicated coumarin branch pathway is initiated. A key step is the ortho-hydroxylation of feruloyl-CoA, catalyzed by the enzyme feruloyl-CoA 6'-hydroxylase 1 (F6'H1).[2] The resulting 6'-hydroxyferuloyl-CoA then undergoes trans/cis isomerization and spontaneous lactonization to form scopoletin. Finally, scopoletin is glycosylated to this compound by the action of UDP-glucose:scopoletin glucosyltransferase (SGT).[5]

Caption: Biosynthetic pathway of this compound from phenylalanine.

Natural Sources and Distribution in the Plant Kingdom

This compound and scopoletin are widely distributed across numerous plant families. They have been identified in various species, including medicinal plants, crops, and model organisms like Arabidopsis thaliana. Notable families include:

-

Solanaceae: This family is a rich source, with this compound found in the genera Scopolia (e.g., S. carniolica), Nicotiana (tobacco), Datura, and Solanum (e.g., S. nigrum).[5]

-

Asteraceae: Species such as Artemisia annua and chicory are known to contain these coumarins.[6]

-

Convolvulaceae: Plants in the genus Convolvulus are also significant sources.[6]

-

Apiaceae: Fennel (Foeniculum vulgare) has been reported to contain scopoletin.[6]

-

Urticaceae: Stinging nettle (Urtica dioica) contains scopoletin in its roots and leaves.[5]

-

Rubiaceae: Morinda citrifolia (Noni) is a well-known source of scopoletin.

The distribution of this compound within the plant is not uniform. The highest concentrations are often found in the roots, where it is believed to play a role in defense against soil-borne pathogens and in modulating the rhizosphere microbiome.[7] However, it can also be detected in leaves, stems, and flowers, often in response to specific stress signals.[5] In many plants, this compound is stored in the vacuole and is enzymatically hydrolyzed to the more active scopoletin upon tissue damage or pathogen attack.

Quantitative Data on this compound and Scopoletin Content

The concentration of this compound and its aglycone varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Convolvulus pluricaulis | Whole Plant (50% ethanolic extract) | Scopoletin | 0.1738% w/w | [4] |

| Artemisia annua | Stems | Scopoletin | 0.3% w/w | [8] |

| Morinda citrifolia (Noni) | Fruit (Soxhlet extract) | Scopoletin | 0.93% yield | [8] |

| Urtica dioica (Nettle) | Leaves | Scopoletin | 11.48 mg/kg | |

| Polygonum spp. (Knot-grass) | Whole Plant | Scopoletin | 6708.37 mg/kg | |

| Nicotiana attenuata | Leaves (after A. alternata elicitation) | This compound | ~120 µg/g FW | [2] |

| Arabidopsis thaliana | Roots | This compound | ~440-490 µg/g FW |

Regulation of this compound Accumulation

The biosynthesis of this compound is tightly regulated and is induced by various biotic and abiotic stress signals. The plant hormones jasmonic acid (JA) and ethylene (ET) are key signaling molecules that synergistically induce the expression of this compound biosynthetic genes, particularly in response to necrotrophic pathogens.[5] This signaling cascade involves the activation of specific transcription factors, such as ETHYLENE RESPONSE FACTOR1 (ERF1) and WRKY transcription factors (e.g., WRKY70), which bind to the promoter regions of genes like F6'H1 to upregulate their expression.

Caption: JA and ET signaling synergy in this compound biosynthesis.

Experimental Protocols

Extraction and Isolation

A generalized workflow for the extraction and analysis of this compound from plant material is presented below.

Caption: General workflow for this compound extraction and analysis.

Protocol 6.1.1: Maceration Extraction

-

Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of 80% methanol.

-

Agitation: Seal the flask and place it on an orbital shaker at 120 rpm for 24 hours at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Re-extract the residue with another 100 mL of 80% methanol for 12 hours to ensure complete extraction.

-

Pooling and Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Storage: Store the dried extract at -20°C until further analysis.

Protocol 6.1.2: Soxhlet Extraction

-

Preparation: Weigh 20 g of the dried, powdered plant material and place it into a cellulose thimble.

-

Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of methanol and connect it to the extractor and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the chamber with the thimble. Once the chamber is full, the extract will be siphoned back into the round-bottom flask. Allow this process to run for 6-8 hours.

-

Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

-

Storage: Dry the resulting crude extract and store it at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound and scopoletin. It may require optimization depending on the specific plant matrix.

Protocol 6.2.1: HPLC-UV Method

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the crude plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of methanol and 0.1% formic acid in water (e.g., 30:70 v/v).[4] The gradient may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at 345 nm (a common wavelength for scopoletin and this compound).

-

-

Analysis: Inject the standards to create a calibration curve. Inject the prepared plant samples.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound using the calibration curve.

Conclusion

This compound is a widely distributed coumarin in the plant kingdom, playing a vital role in plant defense and stress response. Its presence in numerous medicinal and edible plants highlights its potential for pharmacological applications. This guide has provided a detailed overview of its natural sources, biosynthesis, and the factors regulating its accumulation. The provided experimental protocols offer a foundation for researchers to extract, isolate, and quantify this compound, facilitating further investigation into its biological activities and potential for drug development. Future research should focus on elucidating the complete regulatory networks governing this compound biosynthesis and exploring its full therapeutic potential.

References

- 1. WRKY70 prevents axenic activation of plant immunity by direct repression of SARD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodresearchlab.com [foodresearchlab.com]

- 3. mdpi.com [mdpi.com]

- 4. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 5. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

- 7. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | Semantic Scholar [semanticscholar.org]

The Pharmacological Maze of Scopolin and Its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth exploration of the pharmacological properties of scopolin and its key derivatives, including scopoletin, isothis compound, and scoparone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

This compound, a naturally occurring coumarin glycoside, and its derivatives have emerged as promising candidates for the development of novel therapeutics. This guide details their diverse pharmacological activities, which encompass anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological pathways, this document aims to facilitate further research and development in this critical area of pharmacology.

Pharmacological Profile

This compound and its derivatives exhibit a broad spectrum of biological activities, positioning them as valuable molecules for therapeutic exploration. The primary pharmacological effects are summarized below, with quantitative data presented in the subsequent tables.

Anti-inflammatory Activity

This compound and its aglycone, scopoletin, have demonstrated significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes. Scoparone also exhibits potent anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential. They effectively scavenge free radicals and reduce oxidative stress, which is implicated in a multitude of chronic diseases.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective capabilities of these compounds. Their ability to inhibit acetylcholinesterase (AChE) and modulate key signaling pathways in the brain suggests potential applications in the management of neurodegenerative disorders.

Anti-Cancer Activity

Several derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for the pharmacological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Target/Radical | IC50 / Activity | Reference |

| Scopoletin | NO Production (LPS-induced RAW 264.7) | Nitric Oxide | Varies by study | [1][2][3][4] |

| Scopoletin | DPPH Radical Scavenging | DPPH Radical | Varies by study | [5][6][7] |

| Scopoletin | LDL Oxidation | LDL | IC50 = 10.2µM | [8] |

| Scoparone | TNF-α Inhibition | TNF-α | Improved vs. parent | [9] |

| Scoparone | IL-6 Inhibition | IL-6 | Improved vs. parent | [9] |

Table 2: Neuroprotective and Anti-Cancer Activity

| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| This compound | Acetylcholinesterase Inhibition (Ellman's) | AChE | Moderate Inhibition | [10][11] |

| Scopoletin | Acetylcholinesterase Inhibition (Ellman's) | AChE | IC50 = 168.6 µM | [10] |

| Scopoletin | Cytotoxicity | HeLa, other cervical | IC50: 7.5 to 25 µM | [12] |

| Scopoletin | Cytotoxicity | Normal cells | IC50 = 90 µM | [12] |

| Scopoletin Derivatives | Cytotoxicity | MCF-7, MDA-MB 231, HT-29 | IC50 < 20 µM | [13] |

| Scopoletin-cinnamic acid hybrid (17b) | Cytotoxicity | A549, MCF-7, etc. | IC50: 0.249 to 0.684 µM | [14] |

Key Signaling Pathways

The pharmacological effects of this compound and its derivatives are underpinned by their modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

Scopoletin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.

Caption: Scopoletin inhibits the NF-κB signaling pathway.

SIRT1 Activation Pathway

This compound has been identified as an activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism and longevity. Activation of SIRT1 by this compound can lead to beneficial effects on hepatic steatosis.

Caption: this compound activates the SIRT1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound or derivative)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction: Mix the test sample solution with the DPPH working solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the test compound is used to correct for any background absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of inhibition percentage against concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compound

-

Positive control (e.g., Galantamine)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader in kinetic mode.

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (for nitrite determination)

-

Cell culture incubator and equipment

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach the desired confluence.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

-

Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Conclusion and Future Directions

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their multi-target effects, particularly in the realms of inflammation, oxidative stress, and neuroprotection, make them attractive candidates for further drug development. Future research should focus on elucidating the detailed molecular mechanisms of the less-studied derivatives, optimizing their pharmacokinetic profiles through medicinal chemistry efforts, and conducting preclinical and clinical studies to validate their efficacy and safety in human diseases. The experimental frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Scopolin's Neuroprotective Mechanisms: A Technical Guide for Researchers

Introduction

Scopolin, a coumarin glycoside, and its aglycone, scopoletin, have emerged as promising natural compounds in the study of neurodegenerative diseases. Found in various medicinal plants, these molecules exhibit a range of pharmacological activities that target key pathological features of disorders such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth overview of the mechanisms of action of this compound and scopoletin in preclinical neurodegenerative disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for these debilitating conditions.

Core Mechanisms of Action

The neuroprotective effects of this compound and scopoletin are multifaceted, primarily revolving around three core mechanisms: modulation of the cholinergic system, attenuation of oxidative stress, and suppression of neuroinflammation.

Cholinergic System Modulation: Acetylcholinesterase Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in cholinergic transmission is a well-established correlate of cognitive decline. Both this compound and its aglycone scopoletin have been identified as inhibitors of AChE.[1][2][3]

In-silico virtual screening has identified these coumarins as potential AChE inhibitors.[1][2] Subsequent in vitro and in vivo studies have confirmed this activity. In enzymatic assays using Ellman's reagent, they demonstrate moderate but significant, dose-dependent inhibitory effects.[1][2] In vivo experiments involving intracerebroventricular (icv) application in rats showed that this compound and scopoletin can significantly increase extracellular acetylcholine concentrations in the brain.[2][4][5] Specifically, a 2 µmol dose of this compound increased acetylcholine levels to approximately 300% of the basal release, an effect more potent than its aglycone, scopoletin (170%), and the established drug galanthamine at the same concentration.[2][4]

Antioxidant and Anti-inflammatory Pathways

Oxidative stress and chronic neuroinflammation are critical components in the pathogenesis of most neurodegenerative diseases, leading to neuronal damage and death. Scopoletin, in particular, has demonstrated robust antioxidant and anti-inflammatory properties.[6][7][8]

Antioxidant Activity: Scopoletin's antioxidant effects are largely mediated through the activation of key cellular defense pathways. Studies have shown its ability to:

-

Enhance Glutathione (GSH) Levels: In models of Parkinson's disease, scopoletin increases cellular resistance to reactive oxygen species (ROS) by efficiently recycling and enhancing the levels of reduced glutathione, a major endogenous antioxidant.[9][10][11] This helps restore redox balance and protect dopaminergic neurons from oxidative damage.[9][10]

-

Activate the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of antioxidant responses. Scopoletin has been shown to activate the Nrf2 pathway, which is crucial for protecting the brain against oxidative stress.[12][13]

-

Protect Against Oxidative-Stress-Induced Cytotoxicity: In cellular models, scopoletin provides significant protection against cytotoxicity induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ).[14]

Anti-inflammatory Activity: Neuroinflammation, often characterized by the activation of microglia and astrocytes, contributes to a toxic microenvironment in the brain. Scopoletin can mitigate this by:

-

Inhibiting Pro-inflammatory Cytokines: It has been shown to reduce the expression and production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15][16]

-

Modulating Key Inflammatory Signaling Pathways: Scopoletin can suppress neuroinflammation by inhibiting the activation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to the inflammatory response.[12][15]

Modulation of Neuroprotective Signaling Pathways

Beyond its direct enzymatic inhibition and antioxidant effects, scopoletin modulates complex intracellular signaling cascades that are vital for neuronal survival and plasticity.

-

SIRT1/ADAM10 Pathway: In SH-SY5Y cells, a model for dopaminergic neurons, scopoletin was found to activate the SIRT1–ADAM10 signaling pathway.[6][17] Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance and longevity. Its activation can lead to the upregulation of ADAM10, an enzyme that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of toxic Aβ peptides.[6][17] Pre-treatment with scopoletin maintained levels of SIRT1 and the anti-apoptotic protein BCL-2.[17]

-

BDNF/TrkB/ERK/CREB Pathway: This pathway is fundamental for learning, memory, and synaptic plasticity. Scopolamine-induced cognitive deficits are associated with the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and its downstream effectors.[18] While direct studies on this compound are ongoing, related compounds have shown the ability to ameliorate scopolamine-induced downregulation of this pathway, suggesting a potential mechanism for cognitive enhancement.[18]

Activity in Neurodegenerative Disease Models

The therapeutic potential of this compound and scopoletin has been evaluated in various preclinical models of Alzheimer's and Parkinson's diseases.

Alzheimer's Disease (AD) Models

-

Scopolamine-Induced Amnesia Model: Scopolamine (not to be confused with this compound) is a muscarinic receptor antagonist used to create a pharmacological model of AD-like cognitive deficits by inducing cholinergic dysfunction.[19][20][21] Scopoletin has been shown to ameliorate the memory impairments in this model, likely through its pro-cholinergic and neuroprotective effects.[8]

-

Amyloid-Beta (Aβ) Toxicity Models: A pathological hallmark of AD is the accumulation of Aβ plaques. Scopoletin has been shown to inhibit the formation of Aβ fibrils and protect neuronal cells (PC12) from Aβ-induced neurotoxicity.[14]

-

5xFAD Transgenic Mouse Model: In the 5xFAD mouse model, which exhibits aggressive amyloid pathology, the related coumarin pteryxin showed cognitive benefits, highlighting the potential of this class of compounds in advanced disease stages.[22]

Parkinson's Disease (PD) Models

-

Drosophila Genetic Model: In a Drosophila model of Parkinson's disease, scopoletin demonstrated the ability to protect dopaminergic neurons.[9][10] This protection was linked to its capacity to restore redox balance, improve mitochondrial function, and prevent oxidative damage, ultimately leading to the recovery of neural networks and motor abilities.[9][10][11] The mechanism was primarily attributed to the enhanced recycling of reduced glutathione (GSH).[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound and scopoletin.

Table 1: Cholinesterase Inhibition

| Compound | Enzyme | IC₅₀ Value | Model System | Reference |

|---|---|---|---|---|

| Scopoletin | Acetylcholinesterase (AChE) | 5.34 µM | In vitro (Ellman's Assay) | [14] |

| Scopoletin | Butyrylcholinesterase (BuChE) | 9.11 µM | In vitro (Ellman's Assay) |[14] |

Table 2: In Vivo Effects on Acetylcholine Levels

| Compound | Dose | Effect | Model System | Reference |

|---|---|---|---|---|

| This compound | 2 µmol (icv) | ~300% increase in extracellular ACh | Rat Brain | [2][4] |

| Scopoletin | 2 µmol (icv) | ~170% increase in extracellular ACh | Rat Brain |[2][4] |

Table 3: Neuroprotection and Anti-Amyloidogenic Activity

| Compound | Concentration | Effect | Model System | Reference |

|---|---|---|---|---|

| Scopoletin | 40 µM | 69% protection against Aβ₄₂-induced neurotoxicity | PC12 Cells | [14] |

| Scopoletin | 40 µM | 73% protection against H₂O₂-induced cytotoxicity | PC12 Cells | [14] |

| Scopoletin | 40 µM | 57% inhibition of Aβ₄₂ fibril formation | In vitro (Thioflavin T Assay) | [14] |

| Scopoletin | 5 µM | Protection against H₂O₂-induced cell death | SH-SY5Y Cells |[17] |

Detailed Experimental Methodologies

This section provides an overview of the methodologies for key experiments cited in the literature.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

DTNB solution (in buffer)

-

ATCI solution (in buffer)

-

AChE enzyme solution (from electric eel or human erythrocytes)

-

Test compound (this compound/Scopoletin) dissolved in a suitable solvent (e.g., DMSO), then diluted in buffer.

-

-

Procedure: a. In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations. b. Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the ATCI substrate. d. Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. e. The rate of reaction is calculated from the change in absorbance over time. f. Percentage inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting inhibition percentage against inhibitor concentration.

Neuroprotection Assay (MTT Assay)

The MTT assay assesses cell viability and metabolic activity, which is used to quantify the protective effect of a compound against a toxic insult.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) are seeded in 96-well plates and allowed to adhere and differentiate if necessary.

-

Procedure: a. Pre-treat the cells with various concentrations of the test compound (Scopoletin) for a defined period (e.g., 2 hours). b. Introduce the neurotoxic agent (e.g., Aβ₄₂, H₂O₂, or MPP⁺). A set of wells with the toxin alone serves as the negative control, and untreated cells serve as the positive control. c. Incubate for a period relevant to the toxin's mechanism (e.g., 24-48 hours). d. Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation. e. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). f. Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). g. Cell viability is expressed as a percentage relative to the untreated control cells.

Scopolamine-Induced Amnesia Model in Mice

This is a standard behavioral model for assessing pro-cognitive and anti-amnesic drug candidates.

-

Animals: Adult male mice (e.g., C57BL/6 or ICR strain).

-

Procedure: a. Habituation/Training: Animals are trained in a memory-dependent task. Common tasks include:

- Morris Water Maze (MWM): Assessing spatial learning and memory.

- Passive Avoidance Test: Assessing fear-based, long-term memory.

- Y-Maze: Assessing spatial working memory through spontaneous alternation. b. Drug Administration:

- The test compound (Scopoletin) is administered orally (p.o.) or intraperitoneally (i.p.) at a set time before the memory test (e.g., 60 minutes).

- Scopolamine is administered (typically i.p. at 1-2 mg/kg) at a later time point, but before the test (e.g., 30 minutes prior), to induce amnesia. c. Testing: The animal's performance in the chosen memory task is recorded. Key metrics include escape latency in the MWM, latency to enter the dark compartment in the passive avoidance test, or the percentage of spontaneous alternations in the Y-maze. d. Analysis: The performance of the group treated with the test compound + scopolamine is compared to the group treated with vehicle + scopolamine to determine if the compound ameliorated the cognitive deficit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound/scopoletin and a typical experimental workflow for assessing neuroprotection.

Signaling Pathways

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetylcholinesterase inhibitory activity of this compound and scopoletin discovered by virtual screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:531-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced accumulation of reduced glutathione by Scopoletin improves survivability of dopaminergic neurons in Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced accumulation of reduced glutathione by Scopoletin improves survivability of dopaminergic neurons in Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Butein, isoliquiritigenin, and scopoletin attenuate neurodegeneration via antioxidant enzymes and SIRT1/ADAM10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. atlasofscience.org [atlasofscience.org]

- 20. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. Molecular Effects of Pteryxin and Scopoletin in the 5xFAD Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Scopolin in Plant Stress Response and Defense Mechanisms: A Technical Guide

Abstract

Scopolin, a glycosylated coumarin, and its aglycone, scopoletin, are pivotal secondary metabolites in the plant kingdom, orchestrating responses to a myriad of environmental challenges. Synthesized via the phenylpropanoid pathway, these compounds accumulate in plants subjected to both abiotic stresses, such as osmotic, drought, and temperature extremes, and biotic pressures from pathogens. This compound typically functions as a stable, less-toxic storage form, which can be rapidly converted to the biologically active scopoletin in response to specific triggers. This technical guide provides an in-depth examination of the biosynthesis, regulation, and multifaceted roles of this compound in plant stress physiology. It summarizes quantitative data on its accumulation, details key experimental protocols for its study, and visualizes the complex signaling networks that govern its function, including hormonal and reactive oxygen species (ROS) signaling pathways. This document is intended for researchers, scientists, and professionals in plant science and drug development seeking a comprehensive understanding of this compound's role as a phytoalexin and stress-response modulator.

Introduction

Plants, being sessile organisms, have evolved sophisticated biochemical defense systems to cope with adverse environmental conditions. A key component of this defense arsenal is the production of secondary metabolites, including coumarins. Among these, this compound (7-glucosyl-6-methoxycoumarin) and its active aglycone, scopoletin, have emerged as significant players in plant-environment interactions[1][2]. These phenolic compounds are derived from the phenylpropanoid pathway and are implicated in a wide range of stress responses[3][4].

This compound is often considered the storage or transport form, while scopoletin is the more biologically active molecule, exhibiting antimicrobial and antioxidant properties[5][6]. The accumulation of this compound is induced by various abiotic stressors, including osmotic, cold, and salinity stress, as well as nutrient deficiencies[1][7][8]. In biotic interactions, this compound and scopoletin act as phytoalexins, accumulating at infection sites to combat pathogens[6][9]. This guide delves into the molecular mechanisms underlying this compound's function, its biosynthesis, and the signaling pathways that regulate its accumulation and activity in response to stress.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is central to the production of thousands of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA[10].

-

Feruloyl-CoA 6'-Hydroxylase 1 (F6'H1): A key and often rate-limiting enzyme that hydroxylates feruloyl-CoA, a downstream product, leading to the formation of scopoletin[3][6].

-

UDP-glycosyltransferases (UGTs): Catalyzes the glycosylation of scopoletin at the 7-hydroxyl group to form the more stable this compound[11].

This pathway is tightly regulated at the transcriptional level, with stress signals inducing the expression of key biosynthetic genes like F6'H1[6][10].

Caption: Simplified biosynthesis pathway of this compound from phenylalanine.

Role in Abiotic Stress Response

This compound accumulation is a hallmark of the plant response to various abiotic stresses, where it is thought to play a protective role, primarily through the antioxidant activities of its aglycone, scopoletin.

-

Osmotic and Drought Stress: In Arabidopsis thaliana, osmotic stress induced by sucrose leads to a significant accumulation of this compound in the roots[1][12]. Similarly, drought stress has been shown to increase this compound levels in alfalfa, suggesting a role in tolerance mechanisms[2][13].

-

Low-Temperature Stress: Cold stress is another potent inducer of this compound accumulation. In Arabidopsis, shifting plants to a lower temperature (10°C) results in a marked increase in this compound content in the leaves[1][12].

-

Nutrient Deficiency: Iron deficiency is a well-documented trigger for the biosynthesis and secretion of scopoletin and other coumarins into the rhizosphere in Arabidopsis. These secreted compounds help mobilize iron from the soil, making it available for plant uptake[4][7][14].

-

Salinity Stress: Increased this compound levels have been associated with enhanced salt stress tolerance in plants like strawberry, likely by mitigating oxidative damage[7].

Data Presentation: this compound Accumulation under Abiotic Stress

| Plant Species | Stress Condition | Tissue | Analyte | Fold Change / Concentration | Reference |

| Arabidopsis thaliana | Osmotic (3% sucrose) | Root | This compound | ~10 to 50-fold increase (from <3 to 30-150 nmol/g FW) | [12] |

| Arabidopsis thaliana | Low Temperature (10°C) | Leaf | This compound | Significant increase | [12] |

| Arabidopsis thaliana | Iron Deficiency | Root | Scopoletin | Induced and secreted | [7][14] |

| Medicago sativa (Alfalfa) | Drought Stress | - | This compound | Significant increase | [13] |

| Fragaria × ananassa (Strawberry) | Salt Stress | - | This compound | Increased relative abundance | [7] |

Role in Biotic Stress and Defense Mechanisms

This compound and scopoletin function as phytoalexins, which are antimicrobial compounds synthesized de novo by plants in response to pathogen attack[6].

-

Antifungal Activity: Scopoletin has been shown to inhibit the mycelial growth of various fungal pathogens, including Fusarium oxysporum and Lasiodiplodia theobromae[9]. In wild tobacco (Nicotiana attenuata), both this compound and scopoletin accumulate to high levels upon infection with the necrotrophic fungus Alternaria alternata, and this accumulation is crucial for resistance[6].

-

Antibacterial Activity: The accumulation of scopoletin is also a defense response against bacterial pathogens. In Arabidopsis, the flagellin-derived peptide flg22 induces scopoletin production, and mutants unable to synthesize it are more susceptible to Pseudomonas syringae[5].

-

Mechanism of Action: During pathogen infection, the stable this compound, often stored in vacuoles, is thought to be hydrolyzed by β-glucosidases to release the more toxic scopoletin directly at the site of infection[5]. Scopoletin can then exert its antimicrobial effects and also scavenge pathogen-induced reactive oxygen species (ROS), thereby limiting oxidative damage to host tissues[5][14].

Data Presentation: this compound/Scopoletin Accumulation under Biotic Stress

| Plant Species | Pathogen/Elicitor | Tissue | Analyte | Observation | Reference |

| Nicotiana attenuata | Alternaria alternata | Leaf | This compound & Scopoletin | Strongly elicited; levels decreased in JA-deficient plants | [6] |

| Arabidopsis thaliana | Pseudomonas syringae (flg22) | - | Scopoletin | Accumulation induced; reduced in myb15 mutants | [5] |

| Sweetpotato Clones | Fusarium oxysporum | Periderm/Cortex | Scopoletin | Inhibited mycelial growth | [9] |

| Soybean | Phakopsora pachyrhizi (ASR) | Leaf | Scopoletin | Exogenous application reduced disease symptoms | [14] |

Signaling Pathways Involving this compound

The stress-induced accumulation of this compound is controlled by a complex network of signaling pathways involving plant hormones, reactive oxygen species, and specific transcription factors.

-

Hormonal Regulation:

-

Jasmonic Acid (JA) and Ethylene (ET): These two hormones are central to defense against necrotrophic fungi and act synergistically to induce this compound and scopoletin biosynthesis in Nicotiana attenuata[6][11]. This co-regulation often involves WRKY transcription factors[11].

-

Salicylic Acid (SA): A key hormone in defense against biotrophic pathogens, SA has also been shown to elicit coumarin biosynthesis[5].

-

Auxin and Cytokinins: Treatment with synthetic auxins can increase the levels of scopoletin and this compound, while cytokinins are involved in inducing scopoletin production during resistance to P. syringae in tobacco[5].

-

-

Reactive Oxygen Species (ROS) Scavenging: Stress conditions invariably lead to an increase in ROS, which can cause cellular damage[15][16][17]. Scopoletin is an effective antioxidant that can scavenge superoxide anions and other ROS[1][18][19]. This dual function—acting as both an antimicrobial agent and an antioxidant—allows the plant to combat the pathogen while controlling the potentially damaging oxidative burst associated with the defense response[5].

-

Transcriptional Regulation:

-

THO/TREX Complex: In Arabidopsis, the accumulation of this compound under abiotic stress is mediated by the THO/TREX complex, which is involved in RNA silencing pathways. Mutants in components of this complex, such as THO1, and in RNA silencing machinery, like AGO1 and RDR6, show impaired this compound accumulation[1][12][20].

-

MYB Transcription Factors: Specific MYB transcription factors are key regulators. In Arabidopsis, MYB15 is required for flg22-induced scopoletin production[5], while MYB72 is activated by beneficial Pseudomonas bacteria to induce scopoletin secretion in roots, which helps shape a disease-suppressive microbiome[21].

-

MAPK Signaling: The mitogen-activated protein kinase MPK3 is an important component of the plant's innate immune response and is required for scopoletin accumulation upon pathogen detection[5].

-

Caption: Key signaling pathways regulating this compound accumulation in response to stress.

Key Experimental Protocols

Extraction and Quantification of this compound and Scopoletin

This protocol outlines a general method for analyzing coumarins using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which provides high sensitivity and specificity.

-

Sample Preparation: Flash-freeze plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder. Lyophilize the powder to obtain a dry weight.

-

Extraction:

-

Weigh approximately 50-100 mg of lyophilized tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (or another suitable solvent)[22][23].

-

Vortex thoroughly and sonicate for 15-30 minutes in a water bath.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery if necessary.

-

-

Hydrolysis (for total scopoletin): To measure this compound content, it can be quantified directly or indirectly by measuring the scopoletin released after enzymatic hydrolysis.

-

Take an aliquot of the extract and evaporate the solvent.

-

Re-suspend in a suitable buffer (e.g., sodium acetate) and add β-glucosidase.

-

Incubate at an optimal temperature (e.g., 37°C) for several hours or overnight.

-

Stop the reaction and prepare the sample for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. Employ a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[24].

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity. Use electrospray ionization (ESI) in either positive or negative mode.

-

Quantification: Create a standard curve using authentic this compound and scopoletin standards. Quantify the analytes in the samples by comparing their peak areas to the standard curve[24][25].

-

Gene Expression Analysis by qRT-PCR

This protocol is for measuring the transcript levels of key this compound biosynthesis genes, such as F6'H1.

-

RNA Extraction: Extract total RNA from flash-frozen, powdered plant tissue using a commercial kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target gene (e.g., F6'H1) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green master mix.

-

Run the qPCR on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between control and treated samples[10][12].

-

Caption: A typical workflow for studying this compound in response to plant stress.

Conclusion and Future Perspectives

This compound and its aglycone scopoletin are versatile secondary metabolites that play a critical and multifaceted role in plant adaptation and defense. Their function extends from mitigating the effects of abiotic stresses like drought and cold to actively combating pathogen invasion as phytoalexins. The regulation of their biosynthesis is intricately linked to major stress signaling pathways, highlighting their importance as a convergence point for plant stress responses.

For researchers and professionals in drug development, the potent biological activities of these coumarins, including antioxidant, antimicrobial, and anti-inflammatory properties, offer promising avenues for exploration[19][26]. Future research should focus on:

-

Elucidating the full regulatory network: Uncovering additional transcription factors, post-translational modifications, and transport mechanisms that govern this compound accumulation and localization.

-

Crop Improvement: Leveraging the genetic basis of this compound production to engineer crops with enhanced resilience to both abiotic and biotic stresses.

-

Pharmacological Applications: Investigating the mechanisms of action of scopoletin in various biological systems to develop new therapeutic agents.

A deeper understanding of the role of this compound will not only advance our knowledge of plant biology but also unlock its potential for applications in agriculture and medicine.

References

- 1. Accumulation of the coumarin this compound under abiotic stress conditions is mediated by the Arabidopsis thaliana THO/TREX complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genes to specialized metabolites: accumulation of scopoletin, umbelliferone and their glycosides in natural populations of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Arabidopsis non‐host defence‐associated coumarin scopoletin protects soybean from Asian soybean rust - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications [mdpi.com]

- 16. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reactive Oxygen Species in Plants: From Source to Sink - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [repository.kaust.edu.sa]

- 21. Plants make own defence against pathogenic fungi - News - Utrecht University [uu.nl]

- 22. Isolation and characterization of scopoletin from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]

- 23. researchgate.net [researchgate.net]

- 24. Development and Validation of a Rapid and Efficient Method for Si...: Ingenta Connect [ingentaconnect.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Foundational Guide to the Anticholinergic Properties of Scopolamine

An important clarification: The initial query requested information on "scopolin." Foundational research, however, indicates that this compound and its aglycone, scopoletin, primarily exhibit acetylcholinesterase inhibitory activity, which enhances cholinergic signaling rather than blocking it. This technical guide will therefore focus on scopolamine , a structurally related tropane alkaloid and a classic, potent anticholinergic agent, which is likely the intended subject of the query. Scopolamine serves as a cornerstone in cholinergic research due to its well-characterized competitive antagonism at muscarinic acetylcholine receptors.

This document provides an in-depth overview of the foundational research into scopolamine's anticholinergic properties, designed for researchers, scientists, and drug development professionals. It details the quantitative metrics of its receptor interactions, the experimental protocols used to derive these data, and the signaling pathways it modulates.

Quantitative Analysis of Muscarinic Receptor Binding

Scopolamine and its quaternary ammonium derivative, N-methylscopolamine (NMS), are non-selective, high-affinity competitive antagonists at all five muscarinic acetylcholine receptor subtypes (M1-M5). Their binding affinity is commonly quantified using equilibrium binding constant (K_i), antagonist dissociation constant (pK_B or pA_2), and the concentration that inhibits 50% of specific radioligand binding (IC_50). NMS, due to its positive charge, is particularly useful in radioligand binding assays as it does not readily cross cell membranes, ensuring it primarily labels cell surface receptors.

Below are tables summarizing the binding affinities of these compounds for the M1-M5 receptor subtypes, compiled from foundational studies.

Table 1: Binding Affinities (K_i, nM) of Scopolamine and N-Methylscopolamine (NMS) for Muscarinic Receptor Subtypes

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Scopolamine | 9.20 | 9.06 | 9.26 | 9.03 | 9.00 |

| N-Methylscopolamine | 9.10 | 8.89 | 9.17 | 8.94 | 8.90 |

Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate stronger binding affinity. Data is compiled from studies on cloned human muscarinic receptors expressed in CHO or HEK293 cells.

Table 2: Functional Antagonism (pA_2) of Scopolamine in Various Tissues

| Tissue Preparation | Primary Receptor Subtype | Agonist Used | pA_2 Value |

| Guinea-pig ileum | M3 | Carbachol | 8.9 - 9.2 |

| Rabbit vas deferens | M1 | McN-A-343 | 8.5 - 8.8 |

| Rabbit atria | M2 | Carbachol | 8.7 - 9.0 |

The pA_2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A pA_2 value is derived from a Schild plot analysis.

Key Experimental Protocols

The quantitative data presented above are derived from two primary types of in vitro experiments: radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity (K_i) of an unlabeled compound (e.g., scopolamine) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target muscarinic receptor subtype are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Incubation:

-

A constant concentration of radioligand ([³H]-NMS, typically at or below its K_d value, e.g., 0.1-1.0 nM) is incubated with the prepared cell membranes.

-

Varying concentrations of the unlabeled competitor drug (scopolamine) are added to the incubation mixture.

-

Incubations are carried out in a final volume of 250-500 µL at a controlled temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Total binding is measured in the absence of a competitor.

-

Non-specific binding is determined in the presence of a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

-

Data Analysis:

-

The specific binding data are plotted against the log concentration of the competitor, generating a sigmoidal inhibition curve.

-

The IC_50 value is determined from this curve using non-linear regression.

-

The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation : K_i = IC_50 / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

This method assesses the potency of a competitive antagonist by measuring its ability to inhibit the functional response induced by an agonist in an isolated tissue or cell-based assay.

Methodology:

-

Tissue Preparation:

-

An isolated tissue preparation (e.g., guinea-pig ileum strip) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to an isometric force transducer to measure muscle contraction.

-

-

Cumulative Concentration-Response Curve (CRC):

-

A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline maximal response.

-

The tissue is then washed and allowed to return to its resting state.

-

-

Antagonist Incubation:

-

The tissue is incubated with a fixed concentration of the antagonist (scopolamine) for a predetermined period to allow for equilibrium to be reached (e.g., 30-60 minutes).

-

-

Second CRC in Presence of Antagonist:

-

A second cumulative agonist CRC is generated in the presence of the antagonist. A competitive antagonist like scopolamine will cause a parallel rightward shift in the CRC without depressing the maximal response.

-

-

Repetition and Data Analysis:

-

The process is repeated with several different concentrations of the antagonist.

-

The dose ratio (DR) is calculated for each antagonist concentration: DR = EC_50 (agonist + antagonist) / EC_50 (agonist alone).

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

For a competitive antagonist, this plot should be a straight line with a slope not significantly different from 1.0.

-

The pA_2 value is determined from the x-intercept of the regression line, which represents the affinity of the antagonist for the receptor.

-

Visualization of Pathways and Workflows

Signaling Pathways Blocked by Scopolamine

Scopolamine acts as an antagonist at all five muscarinic receptor subtypes. These receptors couple to different G-protein signaling cascades. M1, M3, and M5 receptors primarily couple to G_q/11 proteins, while M2 and M4 receptors couple to G_i/o proteins. Scopolamine blocks the activation of both these pathways by acetylcholine.

Caption: Antagonism of Gq/11 and Gi/o signaling by scopolamine.

Experimental Workflow for Competitive Radioligand Binding

The following diagram illustrates the logical flow of a typical competitive binding assay to determine the affinity of a test compound like scopolamine.

Caption: Workflow for a competitive radioligand binding assay.

Spectroscopic Profile of Scopolin: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of scopolin, a naturally occurring coumarin glucoside. The information presented herein is intended to aid in the identification and characterization of this compound for research, quality control, and drug development purposes. This document details the ultraviolet-visible (UV-Vis), fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this compound, supported by detailed experimental protocols and logical workflows.

Introduction

This compound (7-hydroxy-6-methoxycoumarin 7-β-D-glucoside) is the glucosidic form of scopoletin and is found in a variety of plant species. It plays a significant role in plant defense mechanisms as a phytoalexin.[1] Accurate identification and quantification of this compound are crucial for understanding its biological functions and for the standardization of herbal products. This guide outlines the key spectroscopic data and methodologies required for the unambiguous identification of this compound.

Spectroscopic Data for this compound Identification

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating its identification and differentiation from related compounds.

UV-Visible and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and fluorescence spectra. Its fluorescence excitation spectrum closely mirrors its UV-Vis absorption profile.[2]

Table 1: UV-Visible and Fluorescence Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference |

| UV-Vis Absorption (λmax) | |||

| Band I | ~340 | Methanol | [2] |

| Band II | ~290 | Methanol | [2] |

| Fluorescence Spectroscopy | |||

| Excitation (λex) | 340 (main), 290 | Phosphate Buffer | [2] |

| Emission (λem) | 420 | Phosphate Buffer | [2] |

Note: The fluorescence of this compound is independent of pH due to the glycosidic linkage at the 7-hydroxyl group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts are reported in parts per million (ppm).

Table 2: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Solvent | Reference |

| H-3 | 6.30 | d | 9.5 | Methanol-d4 | [3] |

| H-4 | 7.88 | d | 9.6 | Methanol-d4 | [3] |

| H-5 | 7.19 | s | - | Methanol-d4 | [3] |

| H-8 | 7.17 | s | - | Methanol-d4 | [3] |

| 6-OCH₃ | 3.92 | s | - | Methanol-d4 | [3] |

| H-1' | 5.06 | d | 7.5 | Methanol-d4 | [3] |

| H-2' | 3.54 | m | - | Methanol-d4 | [3] |

| H-3' | 3.60 | m | - | Methanol-d4 | [3] |

| H-4' | 3.42 | m | - | Methanol-d4 | [3] |

| H-5' | 3.50 | m | - | Methanol-d4 | [3] |

| H-6'a | 3.60 | m | - | Methanol-d4 | [3] |

| H-6'b | 3.71 | m | - | Methanol-d4 | [3] |

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| C-2 | 162.3 | Methanol-d4 | [3] |

| C-3 | 113.4 | Methanol-d4 | [3] |

| C-4 | 144.6 | Methanol-d4 | [3] |

| C-4a (C-10) | 148.7 | Methanol-d4 | [3] |

| C-5 | 109.4 | Methanol-d4 | [3] |

| C-6 | 113.9 | Methanol-d4 | [3] |

| C-7 | 151.1 | Methanol-d4 | [3] |

| C-8 | 104.1 | Methanol-d4 | [3] |

| C-8a (C-9) | 147.8 | Methanol-d4 | [3] |

| 6-OCH₃ | 56.02 | Methanol-d4 | [3] |

| C-1' | 101.7 | Methanol-d4 | [3] |

| C-2' | 71.7 | Methanol-d4 | [3] |

| C-3' | 73.6 | Methanol-d4 | [3] |

| C-4' | 70.8 | Methanol-d4 | [3] |

| C-5' | 76.9 | Methanol-d4 | [3] |

| C-6' | 63.20 | Methanol-d4 | [3] |

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the identification and quantification of this compound.

Table 4: LC-MS/MS Data for this compound

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Reference |

| Positive ESI | 355.105 | 193.0523, 178.0265, 133.0331, 137.0634 | [4] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for coumarins and related natural products.

Sample Preparation for Spectroscopic Analysis

-

Extraction: Extract the plant material containing this compound with a suitable solvent such as methanol or ethanol.

-

Purification: The crude extract can be subjected to column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Purity Check: The purity of the isolated this compound should be confirmed by thin-layer chromatography (TLC) or analytical HPLC prior to spectroscopic analysis.

UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 10-20 µg/mL.

-

Measurement: Record the absorption spectrum from 200 to 400 nm using methanol as the blank.

-

Data Analysis: Identify the wavelengths of maximum absorption (λmax).

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate buffer) to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to 420 nm and scan the excitation wavelengths from 250 to 400 nm.

-

Emission Spectrum: Set the excitation wavelength to 340 nm and scan the emission wavelengths from 360 to 600 nm.

-

Data Analysis: Determine the wavelengths of maximum excitation and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of deuterated methanol (Methanol-d4).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and assign the signals based on chemical shifts, coupling constants, and multiplicities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern of its precursor ion.

Visualizations

Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from a plant source.

Caption: Workflow for this compound Identification.

This compound Biosynthesis and Defense Signaling

This compound is synthesized via the phenylpropanoid pathway and its production is induced by plant defense signaling molecules such as jasmonate (JA) and ethylene.[1]

Caption: this compound Biosynthesis and Signaling.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of UV-Vis, fluorescence, NMR, and mass spectrometry offers a multi-faceted approach to confirm the structure and purity of this important natural product. The provided workflows and pathway diagrams further contextualize the analytical process and the biological relevance of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. This compound | C16H18O9 | CID 439514 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Scopolin and Scopoletin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolin and its aglycone, scopoletin, are naturally occurring coumarins that have garnered significant interest in the scientific community due to their diverse pharmacological properties. Found in a variety of plants, these compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides an in-depth comparison of the chemical structures and properties of this compound and scopoletin, details key experimental protocols for their evaluation, and visualizes their known signaling pathways.

Chemical Structure and Physicochemical Properties

Scopoletin (7-hydroxy-6-methoxycoumarin) is a hydroxylated coumarin. This compound is the 7-O-glucoside of scopoletin, meaning a glucose molecule is attached to the hydroxyl group at the 7-position of the scopoletin structure. This structural difference significantly influences their physicochemical properties and, consequently, their biological activities.

Table 1: Physicochemical Properties of this compound and Scopoletin

| Property | This compound | Scopoletin |